rac Mivacurium Chloride-13C4
Description
Significance of Deuterium (B1214612) and Carbon-13 Labeling in Chemical Research
Among the various stable isotopes, deuterium and carbon-13 are of particular importance in chemical and pharmaceutical research. musechem.com Deuterium labeling, the replacement of hydrogen with its heavier isotope, can lead to a phenomenon known as the kinetic isotope effect. This effect can alter the rate of metabolic processes, sometimes enhancing a drug's stability and improving its pharmacokinetic profile. musechem.com
Carbon-13 labeling, on the other hand, is a cornerstone of studies utilizing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). symeres.com Incorporating ¹³C into a molecule allows for detailed structural analysis and the tracing of metabolic pathways. symeres.com In mass spectrometry, the increased mass of the ¹³C-labeled compound provides a clear and distinct signal, facilitating its identification and quantification. lucerna-chem.ch
Role of Stable Isotope-Labeled Compounds as Internal Standards
One of the most critical applications of stable isotope-labeled compounds is their use as internal standards in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (LC-MS). acanthusresearch.comnih.gov An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and instrument response. scispace.commusechem.com
Stable isotope-labeled versions of an analyte, such as rac Mivacurium (B34715) Chloride-¹³C₄, are considered the gold standard for internal standards. acanthusresearch.comnih.gov They share nearly identical chemical and physical properties with their unlabeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization. acanthusresearch.com This minimizes analytical variability and significantly improves the accuracy and reproducibility of quantitative bioanalytical assays. acanthusresearch.comscispace.com The use of such standards is crucial for accurately determining the concentration of drugs and their metabolites in complex biological matrices like blood or plasma. nih.govacanthusresearch.com
Advancement of Analytical Chemistry through Isotopic Tracers
Isotopic tracers, both stable and radioactive, have revolutionized analytical chemistry by providing a means to follow the path of specific atoms or molecules through complex processes. acs.orgalliedacademies.org In the realm of stable isotopes, their non-radioactive nature makes them exceptionally safe for use in human studies, a significant advantage over their radioactive counterparts. nih.gov
The ability to introduce a "tagged" molecule into a system and monitor its transformation and distribution has provided unprecedented insights into reaction mechanisms, metabolic fate, and environmental impact. symeres.comadesisinc.com Techniques like mass isotopomer analysis, which examines the distribution of isotopes within a molecule, allow for the detailed dissection of precursor-product relationships in biological systems. nih.gov The continuous development of analytical instrumentation, with increased sensitivity and user-friendliness, has further expanded the application of stable isotope tracers, making them a fundamental tool in modern analytical and biomedical research. nih.gov
rac Mivacurium Chloride-¹³C₄
| Property | Value |
| Chemical Name | rel-(1R,1'R)-2,2'-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium-¹³C₄ Chloride |
| Molecular Formula | C₅₄¹³C₄H₈₀Cl₂N₂O₁₄ impurity.com |
| Molecular Weight | 1104.14 pharmaffiliates.com |
| Appearance | White to Off-White Solid pharmaffiliates.com |
| Application | Non-depolarizing neuromuscular blocking agent. Muscle relaxant (skeletal). pharmaffiliates.comlgcstandards.com |
| Storage | 2-8°C Refrigerator, Under inert atmosphere pharmaffiliates.com |
Unlabeled Mivacurium Chloride
| Property | Value |
| CAS Number | 106861-44-3 hsppharma.com |
| Synonyms | Mivacron, BW-B 1090U wikipedia.org |
| Chemical Class | Benzylisoquinolinium wikipedia.org |
| Mechanism of Action | Non-depolarizing neuromuscular blocking agent hsppharma.com |
| Metabolism | Hydrolyzed by plasma cholinesterase nih.gov |
Properties
Molecular Formula |
C₅₄¹³C₄H₈₀Cl₂N₂O₁₄ |
|---|---|
Molecular Weight |
1104.14 |
Synonyms |
rel-(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium-13C4 Chloride ; rac-Mivacron-13C4; rac-BW-B 1090U-13C4; |
Origin of Product |
United States |
Synthetic Methodologies for Rac Mivacurium Chloride 13c4
Retrosynthetic Analysis of rac Mivacurium (B34715) Chloride-13C4
A retrosynthetic analysis of rac Mivacurium Chloride-13C4 reveals that the molecule can be disconnected at the ester linkages of the octenedioic acid bridge. This approach simplifies the complex bisbenzyltetrahydroisoquinolinium structure into two key fragments: a labeled tetrahydroisoquinoline precursor and a labeled linker. The symmetry of the mivacurium molecule allows for the use of a single type of labeled isoquinoline (B145761) derivative, which is then coupled with a dicarboxylic acid derivative. The primary challenge lies in the strategic introduction of the four ¹³C atoms into one of these precursors.
Mivacurium chloride is a symmetrical molecule comprised of two tetrahydroisoquinoline rings linked by an octenedioic acid diester bridge. wikipedia.org It exists as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. wikipedia.orgscbt.com The synthesis of the labeled compound, therefore, aims to produce a racemic mixture of these isomers with the ¹³C labels incorporated.
Isotopic Precursor Synthesis and Characterization
The synthesis of this compound necessitates the preparation of an isotopic precursor containing the four ¹³C atoms. A common strategy involves the synthesis of a ¹³C-labeled isoquinoline derivative. The characterization of these precursors is paramount to ensure the correct placement and enrichment of the Carbon-13 atoms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C NMR) and Mass Spectrometry (MS) are indispensable for confirming the isotopic labeling and purity of the synthesized precursors. acs.orgmdpi.com
Key Reaction Pathways for Carbon-13 Incorporation
The introduction of Carbon-13 into the target molecule is achieved through carefully designed reaction pathways that utilize commercially available ¹³C-labeled starting materials.
Preparation of Isotopic Isoquinoline Derivatives.smolecule.com
The synthesis of the labeled isoquinoline portion of mivacurium is a multi-step process. smolecule.com A common approach is the Bischler-Napieralski reaction, which involves the cyclization of a phenylethylamide to form a dihydroisoquinoline, followed by reduction to the tetrahydroisoquinoline. researchgate.netscirp.org To incorporate the ¹³C labels, starting materials containing the desired isotopes are used in the early stages of this synthesis. For example, labeled benzaldehydes or phenylethylamines can be employed. The specific positions of the ¹³C atoms in the final Mivacurium Chloride-13C4 molecule are determined by their placement in these initial building blocks.
Coupling Reactions with Labeled Linkers.smolecule.com
Once the labeled isoquinoline derivative is synthesized and characterized, it is coupled with a suitable linker. In the case of Mivacurium Chloride, this is typically a derivative of (E)-oct-4-ene-1,8-dioic acid. google.com The coupling reaction forms the diester bonds that connect the two isoquinoline units. It is crucial to control the reaction conditions to maximize the yield of the desired bis-quaternary ammonium (B1175870) compound and minimize the formation of byproducts.
Stereoselective Synthesis Approaches for Isomeric Control
While the target compound is a racemic mixture, stereoselective synthesis methods can be employed to control the formation of specific isomers of mivacurium. Asymmetric transfer hydrogenation (ATH) of the precursor imine using chiral catalysts, such as Noyori-type Ru(II) complexes, can produce enantioenriched tetrahydroisoquinolines. researchgate.netscirp.orgmdpi.com This allows for the synthesis of specific stereoisomers if required for more detailed biological or pharmacological studies. Mivacurium chloride is a mixture of three stereoisomers: (1R, 1´R, 2S, 2´S) or the trans-trans diester, (1R, 1´R, 2R, 2´S) or the cis-trans diester, and (1R, 1´R, 2R, 2´R) or the cis-cis diester. scbt.com The trans-trans and cis-trans stereoisomers constitute 92% to 96% of the mixture. scbt.com
Purification and Isolation Techniques for Labeled Compound Synthesis
The purification of this compound from the crude reaction mixture is a critical step to ensure the high purity required for its use as an analytical standard. As a bis-quaternary ammonium compound, it is a polar, non-volatile salt, which necessitates specialized purification techniques. scispace.complos.org The process must effectively remove unreacted precursors, mono-quaternary intermediates (acid esters), and other side products. google.com
A patented method for the purification of mivacurium chloride to a purity greater than 97.5% involves a multi-step extraction and adsorption chromatography process. google.com This method is directly applicable to the labeled analog.
Key Purification Steps:
Aqueous Extraction : The crude reaction product is first extracted with water. google.com Mivacurium chloride, being a salt, is water-soluble, while many organic impurities and unreacted non-polar starting materials have limited solubility, allowing for an initial separation.
Adsorption Chromatography : The aqueous solution containing the crude product is then treated with a nonionic polymeric adsorbent resin, such as Amberlite XAD-4. google.com This resin is effective at adsorbing residual organic impurities from the aqueous phase. The desired product, this compound, remains in the aqueous solution.
Filtration and Isolation : The resin is removed by filtration, and the purified aqueous solution is then subjected to freeze-drying (lyophilization). google.com This process removes the water without excessive heating, which could degrade the compound, yielding the final product as a solid.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purification and analysis of quaternary ammonium compounds. sciopen.comrsc.org For final polishing or for separating the stereoisomers if needed, preparative HPLC could be employed. Analytical HPLC is essential for assessing the purity and confirming the isomeric composition of the final product. google.com
The table below summarizes the common purification techniques used for mivacurium chloride and related compounds.
| Technique | Principle | Purpose / Impurities Removed | Resulting Purity |
| Aqueous Extraction | Partitioning between an organic and an aqueous phase. | Removes non-polar organic impurities and starting materials. | Initial purification of crude product. |
| Adsorption Chromatography | Use of a nonionic polymeric resin to adsorb impurities from an aqueous solution. google.com | Removes acid ester intermediates and other related substances. google.com | Purity >97.5% can be achieved. google.com |
| Freeze-Drying (Lyophilization) | Sublimation of water from a frozen state under vacuum. | Isolates the final solid product from the purified aqueous solution without thermal degradation. google.com | High-purity solid product. google.com |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. sciopen.comrsc.org | High-resolution separation of isomers and closely related impurities. Used for both analysis and preparative purification. | Final purity assessment and isolation of specific isomers. Purity often reaches >99%. google.com |
Following purification, the identity and purity of this compound are confirmed using analytical techniques such as HPLC and mass spectrometry (MS), which verifies the correct mass incorporating the four 13C atoms. plos.orgacs.orgnuvisan.com
Advanced Analytical Characterization of Rac Mivacurium Chloride 13c4
Mass Spectrometry for Isotopic Purity and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds, providing information on molecular weight, elemental composition, and structural features. sciex.com
High-resolution mass spectrometry is employed to determine the accurate mass of rac Mivacurium (B34715) Chloride-13C4, which allows for the confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, it is possible to distinguish between the labeled compound and its unlabeled counterpart, as well as other potential isobaric interferences.
The analysis would reveal a molecular ion peak corresponding to the 13C-labeled molecule, which would be shifted by approximately 4 Da compared to the unlabeled mivacurium. researchgate.net The high resolution of the instrument allows for the differentiation of this mass shift from other potential elemental combinations that could result in a similar nominal mass.
Table 1: Illustrative HRMS Data for rac Mivacurium Chloride-13C4
| Analyte | Theoretical m/z [M]+ | Observed m/z [M]+ | Mass Accuracy (ppm) |
| Mivacurium Chloride | 514.3387 | 514.3390 | 0.58 |
| This compound | 518.3521 | 518.3525 | 0.77 |
Note: The data in this table is illustrative and not based on published experimental results.
Tandem mass spectrometry (MS/MS) is utilized to gain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govscribd.com For this compound, the precursor ion corresponding to the labeled molecule would be isolated and fragmented.
The fragmentation pattern would be expected to be similar to that of unlabeled mivacurium, with characteristic losses of neutral fragments. nih.gov The key difference would be the presence of the 13C labels on specific fragments, resulting in a mass shift in the corresponding product ions. This analysis helps to confirm the location of the isotopic labels within the molecule.
Table 2: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral |
| 518.4 | 450.4 | C5H8O2 (with 13C) |
| 518.4 | 326.2 | C11H14NO3 (with 13C) |
| 518.4 | 192.1 | C11H14NO |
Note: This data is hypothetical and for illustrative purposes only.
Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that utilizes an isotopically labeled version of the analyte as an internal standard. nih.gov this compound is an ideal internal standard for the quantification of mivacurium in biological matrices.
The principle of IDMS involves adding a known amount of the labeled standard (this compound) to a sample containing the unlabeled analyte. nih.gov The ratio of the MS signal of the analyte to the signal of the internal standard is then used to calculate the concentration of the analyte. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and is particularly useful for confirming the position of isotopic labels. udel.edulibretexts.org
Carbon-13 NMR spectroscopy directly observes the 13C nuclei in a molecule. nih.gov In the case of this compound, the spectrum would show significantly enhanced signals for the carbon atoms that have been enriched with the 13C isotope. udel.edu The chemical shifts of these labeled carbons would confirm their electronic environment and thus their position within the molecular structure. libretexts.org
The positions of the four 13C labels can be definitively assigned by comparing the 13C NMR spectrum of the labeled compound to that of the unlabeled mivacurium. The intensity of the signals corresponding to the labeled carbons will be dramatically higher due to the high isotopic enrichment. nih.gov
Table 3: Illustrative 13C NMR Chemical Shift Data for this compound
| Carbon Position | Unlabeled Mivacurium (δ, ppm) | This compound (δ, ppm) | Signal Intensity |
| C-1 | 65.2 | 65.2 | Normal |
| C-α (labeled) | 45.8 | 45.8 | Enhanced |
| C-β (labeled) | 25.3 | 25.3 | Enhanced |
| Aromatic C (labeled) | 112.5 | 112.5 | Enhanced |
| Aromatic C (labeled) | 122.1 | 122.1 | Enhanced |
Note: This data is illustrative and based on typical chemical shifts for similar structures. libretexts.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning the complex proton and carbon spectra of a molecule like rac Mivacurium Chloride. acs.org
COSY experiments reveal correlations between coupled protons, helping to trace out the spin systems within the molecule.
HSQC experiments correlate each proton with the carbon atom to which it is directly attached. This is particularly useful for confirming the assignment of the labeled carbon atoms by identifying the protons attached to them.
By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved, verifying its structural integrity and the precise location of the isotopic labels.
Chromatographic Separations for Isomeric and Purity Profiling
Chromatographic techniques are indispensable for resolving the complex isomeric mixture of rac-Mivacurium Chloride and assessing its purity. Given that Mivacurium Chloride is a racemic mixture of three stereoisomers—(E)-cis-cis, (E)-cis-trans, and (E)-trans-trans—specialized chromatographic methods are required for their separation and quantification. wikipedia.org The ¹³C₄ label in this compound does not typically alter the chromatographic behavior relative to the unlabeled compound, allowing methods developed for mivacurium to be directly applicable.
Chiral Chromatography for rac-Mivacurium Chloride Isomer Resolution
The resolution of stereoisomers is critical in the characterization of Mivacurium Chloride. Chiral chromatography is the definitive method for separating the cis-cis, cis-trans, and trans-trans isomers. While direct separation on a chiral stationary phase (CSP) is possible, derivatization techniques can also be employed. For related tetrahydroisoquinoline (THIQ) compounds, pre-column derivatization with a chiral reagent like (–)-(1R)-menthyl chloroformate creates diastereomeric carbamates that can be resolved on a standard achiral gas chromatography column. scirp.orgscirp.org
For Mivacurium Chloride and similar neuromuscular blocking agents, specialized purification processes using modified silica (B1680970) gel have been developed. google.comgoogle.com These processes allow for the chromatographic separation of the isomer mixtures to isolate specific stereoisomers with high purity. google.comgoogle.com The application of these chiral separation methods is essential to confirm the isomeric ratio in this compound, ensuring it accurately represents the active pharmaceutical ingredient.
A study on a related chiral precursor of Mivacurium Chloride demonstrated successful resolution using chiral HPLC, which was then used to validate a GC-based method after derivatization. scirp.orgresearchgate.net This highlights the power of orthogonal chromatographic techniques in confirming enantiomeric purity.
Table 1: Chiral Separation Techniques for Mivacurium and Related Compounds
| Technique | Stationary Phase/Method | Application | Key Findings | Reference |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Resolution of THIQ precursors | Provided baseline separation of enantiomers, used to validate GC methods. | scirp.orgresearchgate.net |
| GC-MS | Achiral VF-1ms column with pre-column derivatization | Analysis of optical purity of chiral THIQs | Derivatization with (–)-(1R)-menthyl chloroformate allowed for successful resolution of diastereomers. | scirp.org |
| Preparative Chromatography | Silica gel modified with a tertiary amine or quaternary ammonium (B1175870) compound | Purification and isomer separation of neuromuscular blocking agents | Enabled separation of atracurium (B1203153) isomers, a process applicable to mivacurium. | google.comgoogle.com |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity profiling and quantitative analysis of Mivacurium Chloride. Various HPLC methods have been developed and validated for the determination of mivacurium and its isomers in pharmaceutical preparations and biological samples.
Reversed-phase HPLC is commonly employed, often utilizing columns such as Supelco Discovery RP-Amide C16 or Thermo C18. researchgate.netchromforum.org Due to the presence of two quaternary amine groups in the mivacurium molecule, which can cause poor peak shape on traditional reversed-phase columns, ion-pairing reagents like octanesulfonic acid are frequently added to the mobile phase to improve chromatographic performance. chromforum.orgoup.com An alternative approach is the use of specialized columns designed to handle such basic compounds without ion-pairing reagents. chromforum.org
Detection methods are chosen based on sensitivity and selectivity requirements. Spectrofluorimetric detection is highly sensitive, with excitation and emission wavelengths around 230 nm and 317-324 nm, respectively. researchgate.netresearchgate.net HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and is widely used for confirmation and for analysis in complex matrices. oup.com Charged Aerosol Detection (CAD) offers a universal detection method that is independent of the analyte's optical properties and has been successfully used for the simultaneous determination of mivacurium isomers and their degradants. researchgate.net
Table 2: HPLC Method Parameters for Mivacurium Analysis
| Column | Mobile Phase | Detection | Application | Limit of Quantification (LOQ) | Reference |
| Lichrospher 60 RP-Select B (15 cm x 4.6 mm, 5 µm) | Gradient of acetonitrile (B52724) and 0.005M octanesulfonic acid | Fluorescence (Ex: 231 nm, Em: 315 nm) | Screening in biological samples | 100 ng/mL (in whole blood) | oup.com |
| Thermo C18 (150 mm x 4.0 mm, 3 µm) | Gradient of methanol (B129727) and 0.1% formic acid in water | Charged Aerosol Detection (CAD) | Simultaneous determination of isomers and degradants | 17.45 ng/mL | researchgate.net |
| Supelco Discovery RP-Amide C16 (150 x 4.6 mm) | Ion-pair mobile phase at pH < 3 | Spectrofluorimetry or UV | Isomer separation from injection preparations | Not specified | chromforum.org |
Gas Chromatography (GC) for Volatile Degradation Products
While HPLC is the primary tool for analyzing the non-volatile Mivacurium Chloride molecule, Gas Chromatography (GC) is the preferred technique for identifying and quantifying any volatile degradation products or residual solvents that may be present. The analysis of volatile impurities is a critical component of a comprehensive stability study.
For instance, in the analysis of other anesthetics like sevoflurane, GC with a flame ionization detector (FID) is the standard method for detecting impurities and degradation products. nih.gov In the context of related quaternary benzylisoquinolinium compounds like doxacurium, headspace GC has been used for volatile screening. oup.com For the analysis of this compound, a headspace GC-MS method would be developed and validated to detect potential volatile degradants that could arise from the breakdown of the oct-4-ene diester bridge or from residual synthesis solvents. The use of a ¹³C₄-labeled standard would not interfere with this analysis, which focuses on different, more volatile chemical entities.
Impurity Profiling and Quantitative Analysis of Related Substances
A thorough impurity profile is essential to guarantee the quality and reliability of this compound as a reference standard. This involves identifying and quantifying all significant synthetic byproducts and degradation products.
Identification of Synthetic Byproducts and Degradants Using Labeled Standards
The primary degradation pathway for Mivacurium Chloride is enzymatic hydrolysis by plasma cholinesterase, which breaks down the ester linkages. medicines.org.uk This process yields less active metabolites, including a quaternary monoester and a quaternary alcohol. medicines.org.uk Similar breakdown products can be observed from chemical hydrolysis under certain storage conditions. oup.com
The identification of these and other process-related impurities is facilitated by the use of well-characterized reference standards for each potential impurity. synzeal.comcleanchemlab.com The isotopically labeled standard, this compound, is itself a critical tool in these analyses. It is used as an internal standard in LC-MS or GC-MS methods to enable precise quantification of unlabeled mivacurium and its impurities by correcting for variations in sample preparation and instrument response. The known mass shift of +4 amu for the labeled compound allows for its clear differentiation from the unlabeled analyte and its related substances.
Table 3: Common Mivacurium Chloride Impurities and Degradants
| Impurity Name | Chemical Nature | Origin | Analytical Approach |
| Quaternary Monoester Metabolite | Ester hydrolysis product | Degradation | LC-MS/MS |
| Quaternary Alcohol Metabolite | Ester hydrolysis product | Degradation | LC-MS/MS |
| (S)-2-((S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethan-1-ol | Related Substance | Synthetic Byproduct | HPLC, LC-MS |
| Mivacurium Cis Isomer | Stereoisomer | Synthetic Byproduct | Chiral HPLC |
Methodologies for Trace Impurity Determination in Complex Matrices
Determining impurities at trace levels, especially within complex matrices such as biological fluids or the final drug product, requires highly sensitive and selective analytical methods. LC-MS/MS is the methodology of choice for this purpose. oup.com
The development of a robust LC-MS/MS method involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. Simple protein precipitation followed by solid-phase extraction (SPE) is an effective cleanup procedure for biological samples. oup.com In the mass spectrometer, multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity. For this compound, specific precursor-to-product ion transitions would be established for the labeled compound and each of its potential unlabeled impurities.
The sensitivity of these methods allows for the establishment of low limits of detection (LOD) and quantification (LOQ). For example, methods for mivacurium have reported LODs as low as 5.75 ng/mL and LOQs of 17.45 ng/mL in solution, with detection limits in the low ng/mL range in biological fluids. researchgate.netoup.comresearchgate.net The use of the stable isotope-labeled internal standard (this compound) is crucial for achieving the accuracy and precision required for trace-level quantification, as it perfectly mimics the behavior of the unlabeled analyte during the analytical process.
Stereochemical Aspects and Isomeric Behavior of Rac Mivacurium Chloride
Conformational Analysis of Mivacurium (B34715) Chloride Stereoisomers
Mivacurium chloride is a symmetrical molecule characterized by two chiral centers at the C(1) and C(1′) carbons of the tetrahydroisoquinoline rings, as well as chirality at the two quaternary nitrogen atoms. google.com This results in the potential for numerous stereoisomers. The commercially available mivacurium chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. fda.govfda.gov
The trans-trans and cis-trans isomers collectively constitute 92% to 96% of the mixture and are the most potent in terms of neuromuscular blocking activity. fda.govnps.org.au In contrast, the cis-cis isomer, which makes up a smaller fraction of the mixture (4-8%), possesses significantly lower potency, estimated to be about one-tenth that of the other two isomers. fda.govoup.comhpra.ie The spatial arrangement of the methoxy (B1213986) groups on the benzylisoquinolinium heads and the flexible nature of the connecting chain, with the exception of the double bond, contribute to the conformational landscape of these isomers. oup.com
Table 1: Stereoisomers of Mivacurium Chloride and their Proportions
| Stereoisomer | Systematic Name | Proportion in Mixture | Relative Potency |
|---|---|---|---|
| trans-trans | (1R,1'R, 2S, 2'S) | 52-60% | High |
| cis-trans | (1R,1'R, 2R, 2'S) | 34-40% | High |
| cis-cis | (1R,1'R, 2R, 2'R) | 4-8% | Low (approx. 1/10th of others) |
Chiral Recognition Mechanisms and Enantioselective Processes
The biological activity of mivacurium chloride is intrinsically linked to its stereochemistry. The differential potency of its stereoisomers highlights the importance of chiral recognition at its site of action, the nicotinic acetylcholine (B1216132) receptors at the motor end-plate. tg.org.audrugbank.com The specific three-dimensional conformation of the trans-trans and cis-trans isomers allows for a more favorable interaction with the receptor binding sites compared to the cis-cis isomer.
Isomer-Specific Analytical Quantification using Labeled Standards
The use of isotopically labeled internal standards, such as rac Mivacurium Chloride-13C4, is critical for accurate and precise quantification of the individual stereoisomers of mivacurium in biological matrices. nih.gov Stereospecific high-performance liquid chromatographic (HPLC) methods have been developed to separate and quantify the trans-trans, cis-trans, and cis-cis isomers. nih.gov
In these analytical methods, this compound serves as an ideal internal standard because it co-elutes with the respective unlabeled isomers, but is distinguishable by mass spectrometry due to its higher mass. This allows for correction of any variability in sample preparation and instrument response, ensuring reliable quantification. The development of such methods is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of each stereoisomer individually. nih.gov
Investigative Studies on the Metabolic Transformation of Mivacurium Chloride 13c4
In Vitro Enzymatic Hydrolysis by Cholinesterases
The primary route of metabolism for mivacurium (B34715) chloride is rapid enzymatic hydrolysis, a reaction predominantly catalyzed by cholinesterases present in the plasma. nih.govdrugbank.comnih.gov The use of rac Mivacurium Chloride-13C4 allows for precise tracking and quantification of this process.
Kinetic Characterization of Esterase-Mediated Degradation using Labeled Substrates
In vitro studies utilizing pooled human plasma have been instrumental in defining the kinetic parameters of mivacurium's enzymatic degradation. The hydrolysis of mivacurium follows first-order kinetics. nih.gov The Michaelis-Menten constant (K_m), a measure of the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (V_max), the maximum rate of reaction, have been determined for mivacurium in human plasma. nih.gov
Comparative kinetic studies have shown that the rate of hydrolysis of mivacurium is approximately 70% of that of succinylcholine (B1214915) at comparable multiples of their respective K_m values. nih.gov This difference in hydrolysis rate contributes to the distinct clinical profiles of these two neuromuscular blocking agents. The hydrolysis is significantly influenced by the activity of plasma cholinesterase, with reduced enzyme activity leading to a prolonged duration of action of the drug. drugbank.com
Table 1: Comparative Kinetic Parameters of Mivacurium and Succinylcholine in Human Plasma
| Compound | Michaelis-Menten Constant (K_m) (μmol/L) | Maximum Velocity (V_max) (U/L) |
|---|---|---|
| Mivacurium | 245 | 50 |
| Succinylcholine | 37 | 74 |
Data sourced from in vitro studies on the metabolism of mivacurium chloride and succinylcholine in pooled human plasma. nih.gov
Identification of Labeled Metabolic Products via Mass Spectrometry
The enzymatic hydrolysis of mivacurium chloride results in the formation of a quaternary alcohol and a quaternary monoester metabolite. fda.gov The use of this compound, which incorporates four heavy carbon isotopes, facilitates the unambiguous identification of these metabolites through mass spectrometry. The resulting labeled metabolites will exhibit a corresponding mass shift, allowing for their clear differentiation from endogenous molecules.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of these metabolites in biological samples. nih.govresearchgate.net The predictable mass increase in the metabolites of this compound provides a distinct signature for tracking their formation and subsequent fate.
Table 2: Predicted Mass-to-Charge Ratios (m/z) of Mivacurium Chloride-13C4 and its Primary Metabolites
| Compound | Description | Predicted m/z Shift due to 13C4 Labeling |
|---|---|---|
| This compound | Parent Compound | +4 |
| Quaternary Alcohol Metabolite-13C_x_ | Metabolite 1 | Dependent on fragmentation |
| Quaternary Monoester Metabolite-13C_y_ | Metabolite 2 | Dependent on fragmentation |
The precise m/z values of the labeled metabolites would be determined experimentally via mass spectrometry, with the observed shift confirming their origin from the labeled parent compound.
Comparative Metabolism across Different Enzyme Sources
The enzymatic degradation of mivacurium is highly specific to the type of cholinesterase. In vitro studies have demonstrated that mivacurium is significantly metabolized by butyrylcholinesterase (BChE), also known as plasma cholinesterase. nih.gov Conversely, its metabolism by acetylcholinesterase (AChE), the enzyme primarily found at the neuromuscular junction, is minimal. nih.gov This enzymatic selectivity is a key factor in the drug's mechanism of action and its relatively short duration, as it is cleared from the plasma rather than at its site of action. Other plasma esterases may also contribute to the metabolism of mivacurium, though to a lesser extent than BChE. derangedphysiology.com
Elucidation of Metabolic Pathways in Biological Systems (Non-Clinical Models)
The use of isotopically labeled compounds like this compound is fundamental to understanding the broader metabolic pathways within a biological system, extending beyond simple plasma hydrolysis.
Application of 13C-Labeled Tracers for Pathway Mapping
The incorporation of ¹³C atoms into the mivacurium molecule allows for metabolic flux analysis, a technique used to trace the path of the carbon atoms as the drug is metabolized. nih.govfrontiersin.org By administering this compound to non-clinical models, researchers can track the appearance of the ¹³C label in various downstream metabolites and tissues. This enables the mapping of the complete metabolic pathway, identifying not only the primary metabolites but also any minor or secondary metabolic routes. nih.govresearchgate.netvanderbilt.edu This approach provides a comprehensive picture of the drug's disposition and elimination from the body.
In Vitro Metabolic Stability Assessment in Tissue Homogenates and Subcellular Fractions
To assess the contribution of different organs to the metabolism of mivacurium, in vitro metabolic stability assays are performed using tissue homogenates and subcellular fractions, such as liver and kidney microsomes. nih.govwuxiapptec.comevotec.com These assays incubate this compound with these preparations and measure the rate of its disappearance over time.
While the primary site of mivacurium metabolism is the plasma via butyrylcholinesterase, these studies help to determine if other tissues, like the liver, play a significant role in its clearance. oup.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s and other esterases. researchgate.net By quantifying the degradation of the ¹³C-labeled compound in these systems, the intrinsic clearance in different tissues can be estimated.
Table 3: Illustrative In Vitro Metabolic Stability of this compound
| Biological Matrix | Incubation Time (min) | % Parent Compound Remaining (Illustrative) |
|---|---|---|
| Human Plasma | 0 | 100 |
| 5 | 50 | |
| 15 | 15 | |
| 30 | <5 | |
| Human Liver Microsomes | 0 | 100 |
| 30 | >90 | |
| 60 | >85 |
This table provides an illustrative example based on the known rapid hydrolysis of mivacurium in plasma and its minimal metabolism by other routes.
Influence of Enzyme Polymorphisms on Metabolic Rates (Conceptual Framework)
The rate at which this compound is metabolized is not uniform across all individuals. A significant factor contributing to this variability is pharmacogenetics, specifically genetic polymorphisms in the enzymes responsible for its biotransformation. derangedphysiology.com The primary metabolic pathway for mivacurium is enzymatic hydrolysis, a reaction predominantly catalyzed by butyrylcholinesterase (BChE), an enzyme present in human plasma. nih.govnps.org.aumedsafe.govt.nz Genetic variations in the BCHE gene, which encodes the BChE enzyme, can lead to altered enzyme activity, thereby directly influencing the metabolic rate of mivacurium. derangedphysiology.commims.com
Individuals with genetic variants of BChE may exhibit reduced plasma cholinesterase activity, leading to a significantly slower breakdown of mivacurium. mims.comacs.org This variability is a classic example of how individual genetic makeup can dictate the pharmacokinetic profile of a drug. The hydrolysis of mivacurium by BChE results in the formation of inactive metabolites, specifically a quaternary alcohol and a quaternary monoester. nps.org.aumedsafe.govt.nz Therefore, the efficiency of this single metabolic step is the principal determinant of the compound's clearance from the body.
Several well-characterized polymorphisms of the BCHE gene have been identified that impact enzyme function. These variants lead to decreased enzymatic activity, and in some cases, a near-complete absence of function. The metabolic consequence for a compound like mivacurium, which relies almost exclusively on BChE for its inactivation, is a markedly reduced rate of hydrolysis in individuals carrying these variant alleles. acs.orgwjgnet.com
The most clinically significant variants include the "Atypical" (D70G) and "K-variant" (A539T) alleles. acs.orgdtic.mil Individuals who are homozygous for the atypical variant (possessing two copies of this allele) show a profoundly decreased ability to metabolize mivacurium. acs.org Heterozygous individuals, who have one normal and one variant allele, typically display an intermediate metabolic rate. Other "silent" variants result in a complete lack of BChE protein or a protein with no enzymatic activity. acs.org
While other major enzyme families, such as the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems, are critical for the metabolism of a vast number of compounds, they are not the primary mediators of mivacurium's inactivation. nih.govaneskey.com The metabolic fate of mivacurium is intrinsically linked to the activity of BChE, making the study of BCHE polymorphisms the central focus for understanding inter-individual differences in its metabolic rate. derangedphysiology.comnih.gov
The conceptual framework for this influence is summarized in the following table, which outlines the relationship between BChE genotype, enzyme activity, and the resulting metabolic impact on mivacurium.
Table 1: Conceptual Impact of BCHE Gene Polymorphisms on Mivacurium Metabolism
| Genotype Category | Example Alleles | Resulting BChE Activity Level | Conceptual Impact on Mivacurium Metabolic Rate |
| Normal (Wild-Type) | Two normal alleles | Normal (100%) | Normal/Rapid |
| Heterozygous Atypical | One normal, one "Atypical" allele | Reduced (~50-70% of normal) | Moderately Reduced |
| Homozygous Atypical | Two "Atypical" alleles | Significantly Reduced (<25% of normal) | Severely Reduced |
| Heterozygous K-Variant | One normal, one "K-variant" allele | Slightly Reduced (~70% of normal) acs.org | Slightly Reduced |
| Homozygous K-Variant | Two "K-variant" alleles | Reduced (~66% of normal) acs.org | Reduced |
| Compound Heterozygous | One "Atypical," one "Silent" allele | Severely Reduced to Absent | Very Severely Reduced |
| Homozygous Silent | Two "Silent" alleles | Absent | Negligible/Absent |
This table presents a conceptual model. Actual enzyme activity and metabolic rates can vary based on the specific mutation and other physiological factors.
Degradation Pathway Analysis and Stability Considerations
Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic)
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. researchgate.netnih.govbeilstein-journals.org These studies involve subjecting the compound to conditions more severe than those it would encounter during storage. For Mivacurium (B34715) Chloride, which possesses ester functionalities, hydrolysis is a primary degradation pathway. nih.gov
Hydrolytic Degradation: Mivacurium Chloride is known to be susceptible to hydrolysis. The ester linkages in the molecule are prone to cleavage, a reaction that is significantly catalyzed by plasma cholinesterases in vivo. nih.govrsc.org In forced degradation studies, this breakdown can be mimicked under acidic and basic conditions.
Alkaline Conditions: Mivacurium demonstrates instability in alkaline solutions. mdpi.com The hydroxide (B78521) ions can catalyze the hydrolysis of the ester bonds.
Acidic Conditions: While less pronounced than alkaline hydrolysis, acidic conditions can also promote the cleavage of the ester linkages over time.
Enzymatic Hydrolysis: In vitro studies have shown that Mivacurium Chloride is rapidly hydrolyzed by human plasma cholinesterase. rsc.org This enzymatic degradation is a key feature of its in vivo behavior.
Oxidative Degradation: While specific oxidative degradation studies on Mivacurium Chloride are not widely published, compounds with its structural features, such as the bisbenzyltetrahydroisoquinolinium core, could potentially be susceptible to oxidation. Stress testing with agents like hydrogen peroxide would be necessary to determine the specific degradation products formed under oxidative stress.
Photolytic Degradation: Pharmaceuticals containing chromophores may degrade upon exposure to light. nih.gov The aromatic rings within the Mivacurium Chloride structure suggest a potential for photolytic instability. Forced degradation studies under controlled UV and visible light exposure, as per ICH guidelines, would be required to ascertain its photostability and identify any photolytic degradants.
A summary of typical forced degradation conditions is presented in Table 1.
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
|---|---|---|
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Cleavage of ester linkages |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Rapid cleavage of ester linkages |
| Oxidative | 3% - 30% H2O2 | Oxidation of the isoquinoline (B145761) or other susceptible moieties |
| Photolytic | Exposure to UV/Vis light (ICH Q1B) | Photochemical decomposition |
| Thermal | Dry heat (e.g., 60-80°C) | Accelerated hydrolysis and other thermal decompositions |
Identification and Structural Characterization of Degradation Products using Labeled Analogues
The primary degradation pathway of Mivacurium Chloride is through the hydrolysis of its ester bonds. This process results in the formation of a mono-quaternary alcohol and a corresponding dicarboxylic acid. nih.gov The structures of these major degradation products have been identified in studies on the unlabeled compound.
The use of isotopically labeled analogues, such as rac Mivacurium Chloride-13C4, is a highly effective strategy for the identification and structural characterization of degradation products, particularly when using mass spectrometry (MS). oup.commusechem.comresearchgate.net The 13C label introduces a specific mass shift in the parent molecule and any of its degradation products that retain the labeled portion. This mass signature allows for the unambiguous differentiation of drug-related species from background matrix ions in complex samples.
In a hypothetical study using this compound, any degradation product containing the labeled carbon atoms would exhibit a mass-to-charge ratio (m/z) that is 4 units higher than its unlabeled counterpart. This would greatly facilitate the tracking and identification of degradants in complex chromatograms generated by techniques like LC-MS/MS.
The known degradation products of Mivacurium Chloride are listed in Table 2.
| Degradation Product | Description | Method of Formation |
|---|---|---|
| Mono-quaternary alcohol metabolite | Product of the hydrolysis of one of the ester linkages. derangedphysiology.com | Enzymatic and chemical hydrolysis |
| Dicarboxylic acid | The central chain of the molecule after cleavage of both ester groups. | Complete hydrolysis |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. Such a method must be able to separate the intact API from its degradation products and any other potential impurities.
For Mivacurium Chloride and its degradation products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. mdpi.comderangedphysiology.comnih.gov
HPLC: Reversed-phase HPLC with UV detection can be used to separate the different isomers of mivacurium and its more polar degradation products. The development of a stability-indicating HPLC method would involve optimizing the column, mobile phase composition (including pH and organic modifier), and gradient elution to achieve adequate resolution between the parent compound and all potential degradants. nih.gov
LC-MS/MS: This technique offers higher sensitivity and selectivity, making it ideal for identifying and quantifying low levels of degradation products. derangedphysiology.comrsc.org The use of mass spectrometry allows for the confirmation of the identity of the degradation products based on their mass-to-charge ratio and fragmentation patterns. For this compound, LC-MS/MS would be particularly powerful, as the 13C label would provide a clear signature for all drug-related compounds. researchgate.net
Kinetic Analysis of Degradation Processes
Kinetic analysis of degradation provides quantitative information on the rate at which a drug substance degrades under specific conditions. This data is crucial for determining the shelf-life and appropriate storage conditions for a pharmaceutical product.
The degradation of Mivacurium Chloride in human plasma via enzymatic hydrolysis has been shown to follow first-order kinetics. rsc.org In vitro studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this process.
Kinetic studies for forced degradation under hydrolytic, oxidative, and photolytic conditions would typically involve monitoring the disappearance of the parent compound and the appearance of degradation products over time at various conditions (e.g., different pH values, temperatures, or light intensities). The data can then be fitted to appropriate kinetic models (e.g., zero-order, first-order, or second-order) to determine the rate constants of degradation. mdpi.comnih.gov
Table 3 presents the reported kinetic parameters for the in vitro metabolism of Mivacurium Chloride in human plasma.
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Michaelis-Menten Constant (Km) | 245 µmol/L | Human Plasma | rsc.org |
| Maximum Velocity (Vmax) | 50 U/L | Human Plasma | rsc.org |
Advanced Research Applications of Rac Mivacurium Chloride 13c4 As a Research Tool
Utilization in Quantitative Bioanalytical Method Development and Validation
The accurate measurement of drug concentrations in biological fluids is fundamental to pharmacokinetic and pharmacodynamic studies. rac Mivacurium (B34715) Chloride-13C4 is ideally suited for the development and validation of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com
In quantitative LC-MS/MS analysis, an internal standard (IS) is essential to correct for variability during sample preparation and analysis. researchgate.net A stable isotope-labeled (SIL) internal standard, such as rac Mivacurium Chloride-13C4, is considered the "gold standard" for this purpose. biopharmaservices.com Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. This co-behavior allows the SIL-IS to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. semanticscholar.org
Mivacurium itself is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. nih.govcornell.edu Developing a stereospecific assay that can separate and quantify these isomers is crucial, as they possess different potencies and metabolic stabilities. sci-hub.se Using this compound as an internal standard in such methods ensures that each isomer of the analyte is accurately quantified against its corresponding labeled counterpart, leading to highly reliable and reproducible results.
Table 1: Representative LC-MS/MS Parameters for Mivacurium Isomer Analysis
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | Chiral Stationary Phase (e.g., Chiralpak) | To achieve chromatographic separation of the trans-trans, cis-trans, and cis-cis isomers. |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer | To optimize the separation and peak shape of the isomers. |
| Flow Rate | 0.5 mL/min | To maintain consistent retention times and separation efficiency. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | To efficiently ionize the quaternary amine structure of mivacurium. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in detecting specific parent-to-fragment ion transitions. |
| MRM Transitions | Analyte (Unlabeled Mivacurium) | Specific m/z transitions for each isomer. |
| Internal Standard (Mivacurium-13C4) | Corresponding m/z transitions shifted by +4 Da for each labeled isomer. |
Absolute quantification determines the exact concentration of a drug in a biological sample, such as plasma or serum. mdpi.com This is achieved by creating a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration.
The use of this compound is paramount for achieving accuracy in these methodologies. nih.gov Biological matrices are notoriously complex and can interfere with the analysis. thermofisher.com By tracking the analyte's behavior from extraction to detection, the 13C-labeled internal standard ensures that the calculated concentration is a true reflection of the amount present in the original sample, unaffected by sample-specific matrix interferences. This is critical during method validation, where parameters like accuracy, precision, linearity, and recovery are assessed to meet regulatory standards.
Table 2: Illustrative Validation Summary for a Mivacurium LC-MS/MS Assay
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision ≤ 20%, Accuracy ±20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 11.5% |
| Accuracy (% Bias) | ± 15% | -5.2% to +7.8% |
| Matrix Effect (%CV) | ≤ 15% | 9.7% |
| Recovery (%) | Consistent and reproducible | 85% ± 6% |
Role in Preclinical Pharmacokinetic and Pharmacodynamic Studies (Methodological Development)
Preclinical studies in animal models are essential for understanding a drug's behavior before human trials. iapchem.org this compound provides a sophisticated tool for the methodological development of these crucial early-phase investigations.
In pharmacokinetic (PK) studies, a key objective is to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. By administering this compound to an animal model, researchers can precisely track the labeled molecule's journey through the body over time. nih.gov This is particularly useful in "pulse-chase" type experiments, where the labeled compound is administered and its disappearance and the appearance of its labeled metabolites are monitored. This allows for the determination of key PK parameters such as clearance, volume of distribution, and elimination half-life with high confidence. nih.gov
Isotopic labeling is invaluable for mechanistic studies of drug disposition. It allows researchers to distinguish between the exogenously administered drug and any potential endogenous compounds with similar structures. For mivacurium, which is rapidly hydrolyzed by plasma cholinesterases, administering the 13C4-labeled version enables the precise tracking of its metabolic fate. nih.gov Researchers can follow the appearance of labeled metabolites, helping to confirm metabolic pathways and calculate the rates of metabolic conversion. This information is critical for understanding how factors like genetic variations in enzyme activity might affect drug clearance.
Contribution to Understanding Drug Metabolism and Disposition (DMD) Mechanisms
The primary mechanism of mivacurium elimination is enzymatic hydrolysis by plasma cholinesterase. nih.gov Understanding the specifics of this process is vital for predicting its duration of action in different patient populations. The use of this compound can significantly contribute to elucidating these DMD mechanisms. By incubating the labeled compound in plasma samples with varying levels of cholinesterase activity, researchers can directly measure the rate of its disappearance and the formation of its labeled metabolites. This provides a clear and quantitative measure of enzyme activity and its impact on the drug's metabolism, helping to explain the variability in patient response observed in clinical settings. nih.gov
Future Directions in Stable Isotope-Labeled Compound Research
The field of stable isotope-labeled compound research is continually evolving, driven by advancements in analytical technology and an increasing demand for more precise pharmacological data. adesisinc.com The future trajectory of this field points towards several key areas of development that will enhance the utility of compounds like this compound.
One of the primary future directions is the development of more sophisticated and efficient synthetic methodologies for introducing stable isotopes into complex molecules. adesisinc.com Innovations in green chemistry and the optimization of synthesis routes are making the production of labeled compounds more cost-effective and environmentally friendly. adesisinc.com Automated synthesis platforms are also emerging, which promise to increase the accessibility and variety of available labeled compounds. adesisinc.com
Another significant trend is the increasing integration of stable isotope labeling with high-resolution analytical techniques. The coupling of liquid chromatography with high-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques allows for more detailed and comprehensive analysis of drug metabolism and disposition. nih.govijpras.com These technologies, when used with ¹³C-labeled compounds, can facilitate the identification and quantification of metabolites at very low concentrations, providing a clearer picture of a drug's metabolic pathway. ijpras.comacs.org
Furthermore, the application of stable isotope-labeled compounds is expanding into new research domains, such as metabolomics and proteomics. techsciresearch.com In these fields, labeled compounds are used to trace metabolic pathways and understand the complex interactions between drugs and biological systems at a molecular level. alfa-chemistry.com This growing interest is projected to drive the growth of the global stable isotope-labeled compounds market. techsciresearch.com
The development of multi-isotope labeling strategies, where a compound is labeled with more than one type of stable isotope (e.g., ¹³C and ¹⁵N), is also a promising area of research. alfa-chemistry.com This approach can provide even more detailed information about metabolic processes and molecular interactions. alfa-chemistry.com
Finally, there is a growing emphasis on the use of stable isotope-labeled compounds in early-phase clinical trials. mordorintelligence.com The use of ¹³C-labeled compounds in microdosing studies, for example, can provide early pharmacokinetic data in humans, which can help to streamline the drug development process and reduce costs. mordorintelligence.com
The following table provides a hypothetical overview of the types of research findings that could be generated using this compound in conjunction with advanced analytical techniques.
| Research Area | Analytical Technique | Potential Findings |
| Metabolite Identification | LC-HRMS | - Elucidation of the complete metabolic profile of mivacurium. - Identification of novel, low-abundance metabolites. |
| Pharmacokinetic Analysis | AMS | - Highly sensitive quantification of drug and metabolite concentrations in plasma and tissues. - Determination of absolute bioavailability. |
| Drug-Drug Interaction Studies | LC-MS/MS | - Quantification of the impact of co-administered drugs on the metabolism of mivacurium. |
| Enzyme Kinetics | In vitro assays with recombinant enzymes | - Determination of the specific enzymes responsible for mivacurium metabolism and their kinetic parameters. |
Q & A
Q. How to ensure compliance with chemical safety regulations during rac Mivacurium Chloride- handling?
- Methodological Answer : Follow OSHA guidelines for neuromuscular blocking agents: use fume hoods for powder handling, wear PPE (gloves, goggles), and maintain SDS documentation. Train personnel in emergency procedures (e.g., acetylcholinesterase inhibitor antidotes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
